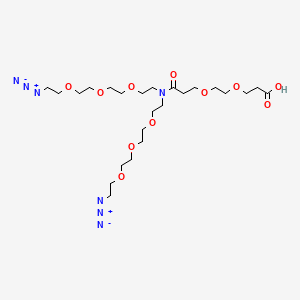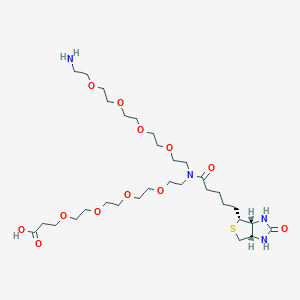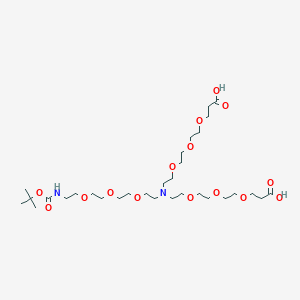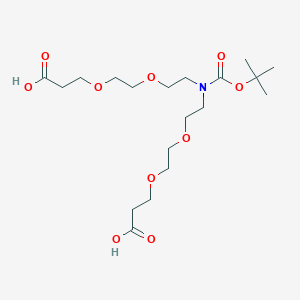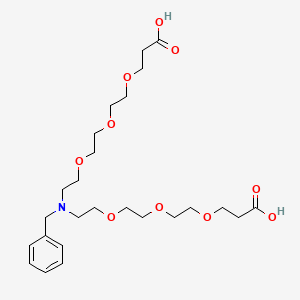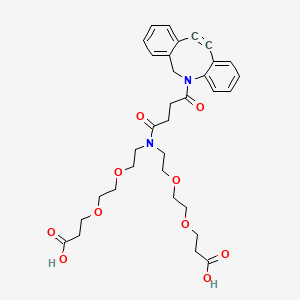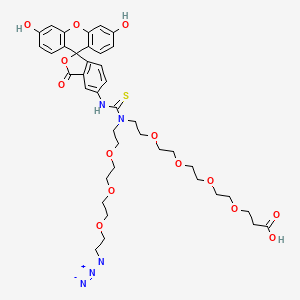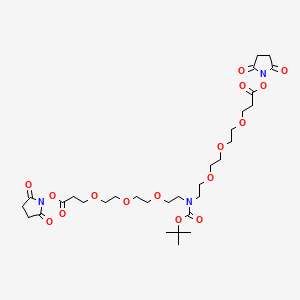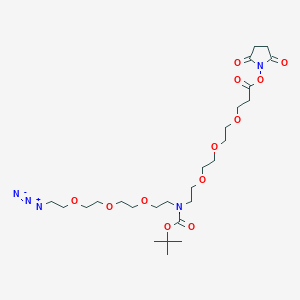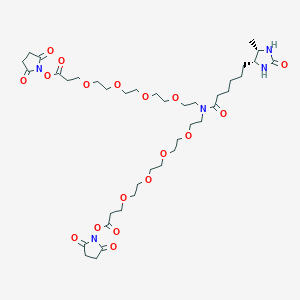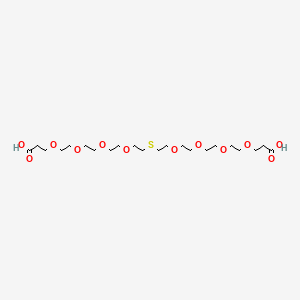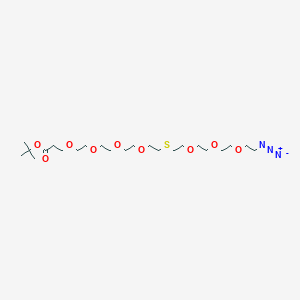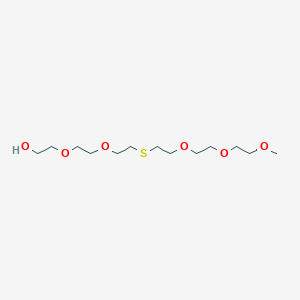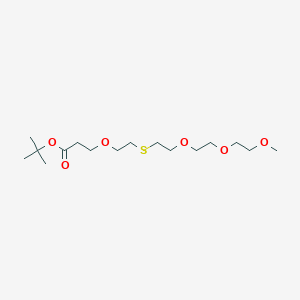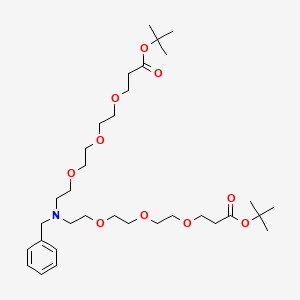
Benzyl-N-bis(PEG3-Boc)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-N-bis(PEG3-Boc) is a polyethylene glycol (PEG) linker that contains a benzyl group and two PEG3-t-butyl ester groups. The benzyl group acts as a protecting group for the amine and can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-N-bis(PEG3-Boc) typically involves the reaction of benzylamine with PEG3-t-butyl ester under specific conditions. The benzyl group serves as a protecting group for the amine, which can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions .
Industrial Production Methods
Industrial production methods for Benzyl-N-bis(PEG3-Boc) involve large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in reagent grade for research purposes and is available in various quantities .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-N-bis(PEG3-Boc) undergoes several types of chemical reactions, including:
Hydrogenolysis: The benzyl group can be deprotected via hydrogenolysis.
Acidic Hydrolysis: The t-butyl ester groups can be removed under acidic conditions.
Common Reagents and Conditions
Hydrogenolysis: Commonly uses hydrogen gas and a palladium catalyst.
Acidic Hydrolysis: Typically involves the use of strong acids like hydrochloric acid.
Major Products Formed
Hydrogenolysis: Results in the removal of the benzyl protecting group, yielding the free amine.
Acidic Hydrolysis: Leads to the removal of the t-butyl ester groups, resulting in the formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Benzyl-N-bis(PEG3-Boc) has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in various chemical reactions to increase water solubility.
Biology: Employed in the synthesis of bioconjugates and drug delivery systems.
Medicine: Utilized in the development of PEGylated drugs to enhance their solubility and stability.
Industry: Applied in the production of various PEG-based materials and products
Mecanismo De Acción
The mechanism of action of Benzyl-N-bis(PEG3-Boc) involves its role as a PEG linker. The benzyl group acts as a protecting group for the amine, which can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions, allowing the compound to interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-N-bis(PEG3-Boc): Another PEG-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras).
N-(t-butyl ester-PEG3)-N-bis(PEG3-Mal): A branched conjugation reagent with a terminal t-butyl group and a terminal pair of maleimide groups
Uniqueness
Benzyl-N-bis(PEG3-Boc) is unique due to its specific combination of benzyl and PEG3-t-butyl ester groups, which provide both hydrophilic properties and the ability to undergo specific deprotection reactions. This makes it particularly useful in applications requiring increased water solubility and controlled deprotection .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[benzyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57NO10/c1-32(2,3)43-30(35)12-16-37-20-24-41-26-22-39-18-14-34(28-29-10-8-7-9-11-29)15-19-40-23-27-42-25-21-38-17-13-31(36)44-33(4,5)6/h7-11H,12-28H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHNLSMJCAWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
